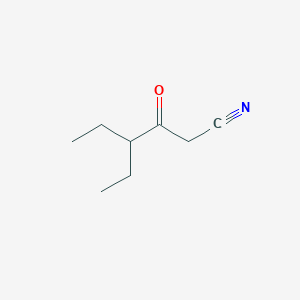

4-Ethyl-3-oxohexanenitrile

Übersicht

Beschreibung

The compound of interest, 4-Ethyl-3-oxohexanenitrile, is a multifaceted molecule that can be synthesized through various chemical reactions. It is a derivative of hexanenitrile with an ethyl group and an oxo group, which suggests potential reactivity in both electrophilic and nucleophilic addition reactions. The molecule is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from similar compounds discussed in the research.

Synthesis Analysis

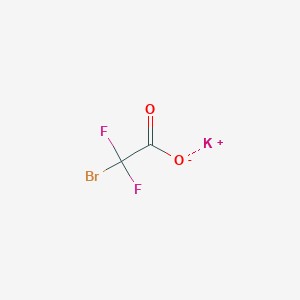

The synthesis of compounds related to 4-Ethyl-3-oxohexanenitrile can be achieved through multi-component condensation reactions. For instance, a three-component condensation involving ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione has been reported . Similarly, ethyl 4-halo-3-oxobutanoate reacts with malononitrile to yield various cyano-containing compounds . These methods could potentially be adapted to synthesize the compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Ethyl-3-oxohexanenitrile has been elucidated using X-ray crystallography. For example, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed through this technique . The crystal and molecular structures of related ethyl carboxylate compounds have also been studied, providing insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of nitrile-containing compounds like 4-Ethyl-3-oxohexanenitrile can be inferred from the reactions of similar molecules. For instance, ethyl 4-halo-3-oxobutanoate undergoes reactions with diethyl malonate and methyl cyanoacetate, indicating that the nitrile group can participate in nucleophilic addition reactions . Moreover, the presence of an oxo group in the molecule suggests potential for Michael-Aldol type condensations, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Ethyl-3-oxohexanenitrile are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of an oxo group and a nitrile group in the molecule suggests a polar character, which would influence its solubility and boiling point. The intermolecular hydrogen bonding observed in similar compounds also suggests that 4-Ethyl-3-oxohexanenitrile may have a propensity for forming crystalline solids under the right conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

"4-Ethyl-3-oxohexanenitrile" is integral in synthesizing densely functionalized 4H-chromene derivatives through one-pot multicomponent reactions. This process, characterized by its atom economy, yields compounds with potential medicinal applications by initiating a tandem Michael addition-cyclization reaction. Such synthetic routes are crucial for developing novel pharmacologically active molecules, emphasizing the compound's role in medicinal chemistry research (Boominathan et al., 2011).

Catalytic Activity and Material Science

The compound and its derivatives have been studied for their catalytic activity, particularly in oxidation reactions. New soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanine complexes, synthesized from derivatives of "4-Ethyl-3-oxohexanenitrile," exhibit notable catalytic efficiency in cyclohexene oxidation. This research highlights the compound's significance in developing new catalysts for industrial applications, offering insights into selective oxidation processes (Saka et al., 2013).

Organic Synthesis Methodologies

The versatility of "4-Ethyl-3-oxohexanenitrile" in organic synthesis is further demonstrated through its role in creating 5-aminoisoxazol derivatives. This process involves a selective synthesis route that enables the generation of compounds with potential applications in various chemical industries, showcasing the compound's utility in developing novel synthetic methodologies (Rouchaud et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-ethyl-3-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7(4-2)8(10)5-6-9/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZELVNOQXIVSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634588 | |

| Record name | 4-Ethyl-3-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-oxohexanenitrile | |

CAS RN |

42124-67-4 | |

| Record name | 4-Ethyl-3-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.